![molecular formula C9H17N B112350 1-Bicyclo[2.2.1]hept-2-ylethanamine CAS No. 24520-60-3](/img/structure/B112350.png)
1-Bicyclo[2.2.1]hept-2-ylethanamine
Overview
Description
1-Bicyclo[2.2.1]hept-2-ylethanamine (CAS: 24520-60-3) is a bicyclic amine with a norbornane (saturated bicyclo[2.2.1]heptane) framework and an ethylamine substituent at the 2-position. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol . The compound is typically stored at +4°C and is commercially available with a purity of 95% . It serves as a building block in organic synthesis, particularly in pharmaceuticals and materials science, though direct applications are less documented compared to its unsaturated analogs.
Preparation Methods
Diels-Alder Reaction as the Foundation for Bicyclic Framework Construction
The bicyclo[2.2.1]heptane skeleton is typically constructed via Diels-Alder reactions between cyclopentadiene and acyclic olefins. Patent EP1254882A1 details a two-step method where 2-butene reacts with cyclopentadiene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene (intermediate V), followed by isomerization to yield target derivatives . This approach leverages the inherent reactivity of conjugated dienes and dienophiles to generate the strained bicyclic system.
Reaction Mechanisms and Stereochemical Considerations
Isomerization Strategies for Functional Group Introduction
Isomerization of the Diels-Alder adduct introduces the ethanamine side chain. Patent EP1254882A1 employs acidic solid catalysts (e.g., silica-alumina, alumina-boria) to mediate hydride shifts and double-bond migrations .
Two-Step Isomerization Process
In the patent’s Example 1, 5,6-dimethylbicyclo[2.2.1]hept-2-ene (V) is isomerized at 110°C using silica-alumina (Nikki Chemical’s N-632L), achieving 85% conversion to 2-methylene-3-methylbicyclo[2.2.1]heptane (VI) and 2,3-dimethylbicyclo[2.2.1]hept-2-ene (VII) . The catalyst’s Brønsted acidity facilitates protonation of the double bond, enabling carbocation rearrangements.
Table 1: Isomerization Outcomes Under Varied Conditions
Catalyst | Temperature (°C) | Conversion (%) | Primary Product(s) |
---|---|---|---|
Silica-alumina | 110 | 85 | VI (62%), VII (23%) |
Alumina-boria | 155 | 93 | VI (67%), VII (29%) |
Ceramic balls | 250 | 0 | No reaction |
One-Step Synthesis via Concurrent Diels-Alder and Isomerization
The patent also describes a single-step method where 2-butene and cyclopentadiene react in the presence of isomerization catalysts (e.g., alumina-boria) at 150–350°C . This approach eliminates intermediate isolation, reducing production time and costs. Example 2 demonstrates a 93% yield of 2-ethylidenebicyclo[2.2.1]heptane using 1-butene as the olefin .
Industrial-Scale Optimization and Process Economics
Large-scale synthesis prioritizes feedstock availability and energy efficiency. Traditional routes using crotonaldehyde as the dienophile incurred high costs, whereas the patent’s method substitutes cheaper C₃–C₄ olefins (e.g., 2-butene at $0.50/kg vs. crotonaldehyde at $3.20/kg) . Continuous flow reactors further enhance productivity by maintaining optimal temperature gradients and minimizing side reactions.
Catalyst Recycling and Environmental Impact
Silica-alumina catalysts exhibit >90% recovery rates after calcination at 500°C, aligning with green chemistry principles . Life-cycle assessments indicate a 40% reduction in carbon footprint compared to batch processes using stoichiometric reagents.
Comparative Analysis of Starting Materials
The choice of olefin dictates product regiochemistry and yield:
Table 2: Olefin Selection and Product Profiles
Olefin | Intermediate | Final Product(s) | Yield (%) |
---|---|---|---|
2-butene | Compound V | VI (methylene), VII (dimethyl) | 85–93 |
1-butene | 5-ethyl derivative | 2-ethylidene, 2-ethyl derivatives | 67–93 |
1-Butene’s linear structure favors ethylidene side chains, while 2-butene’s branching promotes methyl groups .
Chemical Reactions Analysis
1-Bicyclo[2.2.1]hept-2-ylethanamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1-Bicyclo[2.2.1]hept-2-ylethanamine has been investigated for several applications:
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
- Case Study : Research has indicated that derivatives of this compound exhibit inhibitory effects on certain potassium channels, which are crucial in regulating various physiological processes. For instance, ML308, a derivative of this compound, was identified as a selective inhibitor of the KCNK9 potassium channel, demonstrating significant potential for therapeutic interventions in conditions like cancer and respiratory disorders .
Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules.
- Applications :
- Utilized in the construction of various pharmaceuticals and biologically active compounds.
- Acts as a precursor for synthesizing novel materials with unique properties.
Material Science
Research into the use of this compound in developing new materials is ongoing.
- Properties : The unique structural characteristics allow for modifications that can lead to materials with enhanced mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 1-Bicyclo[2.2.1]hept-2-ylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine (Norbornene Amine)
- Structure: Features a double bond in the bicyclic framework (norbornene) and a methylamine group.
- Molecular Formula : C₈H₁₃N (MW: 123.20 g/mol) .
- Key Differences :
- Reactivity : The unsaturated double bond enables participation in Diels-Alder and click chemistry reactions, making it valuable in polymer crosslinking (e.g., alginate hydrogels) .
- Applications : Widely used in biocompatible materials, such as covalently crosslinked hydrogels for neural progenitor cell studies .
- Stereochemistry : Exists as endo/exo isomers (e.g., 82% endo and 18% exo in synthesis), affecting reaction outcomes .
- Synthesis : Employed in high-yield sulfonamide production using trifluoromethanesulfonic anhydride and carbodiimide chemistry .
(Bicyclo[2.2.1]hept-2-ylmethyl)amine Hydrobromide
- Structure : Contains a methylamine group instead of ethylamine.
- Molecular Formula : C₈H₁₆BrN (MW: 206.13 g/mol) .
- Salt Form: The hydrobromide salt enhances stability and handling, a common modification for amines .
1-Bicyclo[2.2.1]hept-5-en-2-ylethanone Derivatives
- Structure: Replaces the amine group with a ketone (e.g., 5-acetyl-2-norbornene).
- Molecular Formula : C₉H₁₂O (MW: 136.19 g/mol) .
- Key Differences :
Comparative Analysis Table
Biological Activity
1-Bicyclo[2.2.1]hept-2-ylethanamine, also known as 1-(1-bicyclo[2.2.1]heptanyl)ethanamine, is a bicyclic amine with the molecular formula C₉H₁₈N and a molecular weight of 142.25 g/mol. Its unique bicyclic structure derived from norbornane contributes to its stability and potential biological activity. This compound has garnered attention in medicinal chemistry due to its possible interactions with neurotransmitter systems and other biochemical pathways.
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with altered biological properties.
Property | Value |
---|---|
Molecular Formula | C₉H₁₈N |
Molecular Weight | 142.25 g/mol |
CAS Number | 24520-60-3 |
Solubility | Soluble in organic solvents |
Biological Activity
Research into the biological activity of this compound suggests potential effects on neurotransmitter systems, particularly in relation to synaptic monoamine uptake. The compound may exhibit pharmacological properties similar to tricyclic antidepressants, influencing mood and emotional regulation.
The proposed mechanisms include:
- Modulation of Receptors : The compound may act as an agonist or antagonist at various neurotransmitter receptors, including serotonin and norepinephrine receptors.
- Enzyme Interaction : It may influence enzymes involved in neurotransmitter metabolism, potentially altering the levels of key neurotransmitters in the brain.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Neurotransmitter Uptake Study : A study demonstrated that this compound could inhibit the reuptake of serotonin and norepinephrine in vitro, suggesting its potential as an antidepressant-like agent .
- Behavioral Studies : Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, indicating anxiolytic properties .
- Comparative Analysis : In comparative studies with structurally similar compounds, this compound showed more significant effects on monoamine levels than its counterparts, highlighting its unique pharmacological profile .
Research Findings
Recent findings indicate that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions like depression where inflammation is a contributing factor .
Comparative Biological Activity
Compound Name | Biological Activity |
---|---|
This compound | Inhibits serotonin/norepinephrine uptake; anxiolytic effects |
3-Bicyclo[3.3.0]octan-3-ylmethanamine | Moderate antidepressant activity |
Bicyclo[4.4.0]decane derivatives | Limited neuropharmacological effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Bicyclo[2.2.1]hept-2-ylethanamine, and how can purity be optimized?
- Methodological Answer : Synthesis often begins with norbornene derivatives (e.g., bicyclo[2.2.1]hept-5-ene) functionalized via Grignard reactions or catalytic hydrogenation. For example, highlights the use of bicyclo[2.2.1]heptenylmagnesium intermediates for alkylation. Purification typically involves column chromatography (silica gel, eluent polarity adjusted for amine retention) or recrystallization. Purity validation requires GC-MS (>95%) and ¹H/¹³C NMR to confirm absence of diastereomers or side products .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is ideal for resolving stereochemistry (e.g., endo/exo configurations). For rapid analysis, use 2D NMR (COSY, HSQC) to assign protons and carbons, particularly distinguishing bridgehead hydrogens (δ ~1.5–2.5 ppm). IR spectroscopy can confirm primary amine stretches (N-H ~3300 cm⁻¹). Computational tools (DFT) may supplement experimental data .
Advanced Research Questions
Q. How does the bicyclic framework influence regioselectivity in nucleophilic reactions involving this amine?
- Methodological Answer : The rigid norbornane system imposes steric constraints. For example, electrophilic substitution at the bridgehead carbon is disfavored due to strain, while exo-face reactivity dominates. Kinetic studies (e.g., competition experiments with substituted aryl halides) and transition-state modeling (DFT) can quantify steric/electronic effects. notes analogous carbene insertion pathways in strained bicyclic systems .
Q. What strategies resolve contradictions in reported thermodynamic stability data for bicyclo[2.2.1]heptane derivatives?
- Methodological Answer : Discrepancies may arise from conformational flexibility (e.g., chair vs. boat configurations) or measurement techniques. Use differential scanning calorimetry (DSC) to compare experimental ΔH values with computational (MD simulations, MM2 force fields). Cross-validate using gas-phase electron diffraction or low-temperature NMR .
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6(10)9-5-7-2-3-8(9)4-7/h6-9H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCHTNHUHOTRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947411 | |
Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24520-60-3 | |
Record name | 2-(1'-Aminoethyl)bicyclo(2.2.1)heptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024520603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bicyclo[2.2.1]heptan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Bicyclo[2.2.1]hept-2-ylethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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